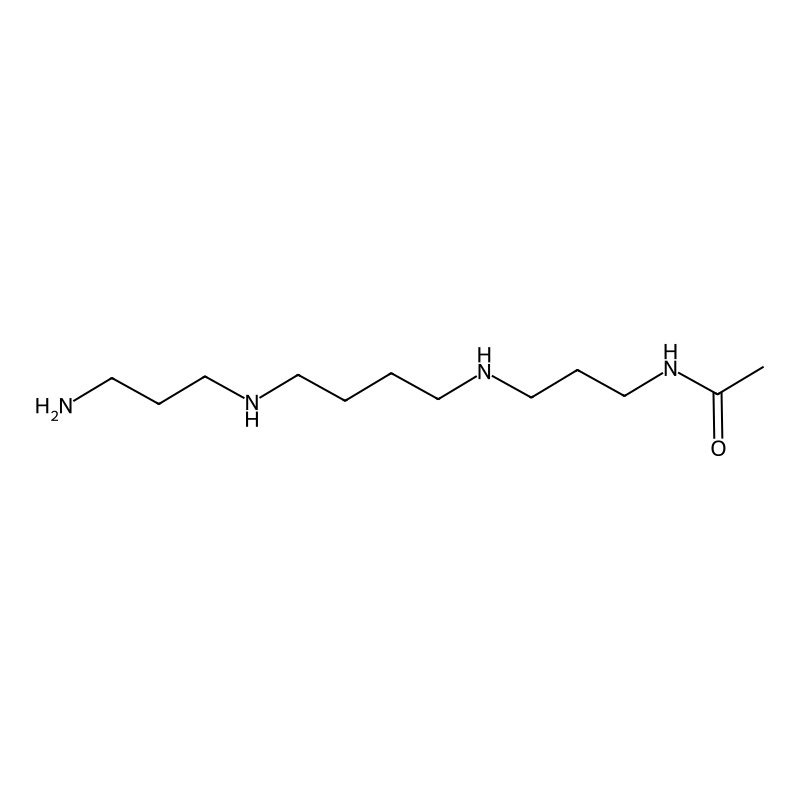

N1-acetylspermine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N(1)-acetylspermine is an acetylspermine carrying an acetyl group at position N(1). It has a role as a human metabolite. It is a member of acetamides and an acetylspermine. It is a conjugate base of a N(1)-acetylsperminium(3+).

N1-acetylspermine is a polyamine derivative, specifically an acetylated form of spermine. It plays a significant role in cellular processes such as cell growth, differentiation, and apoptosis. The compound is characterized by its structural formula and a molecular weight of approximately 187.28 g/mol. Polyamines like N1-acetylspermine are essential for stabilizing cell membranes and are involved in the regulation of gene expression and cellular signaling pathways .

The oxidation pathway can be summarized as follows:

- N1-acetylspermine + O2 → Spermidine + 3-acetamidopropanal + H2O2 (catalyzed by polyamine oxidase)

This pathway highlights the compound's role in metabolic processes that may influence cancer progression and cellular stress responses.

N1-acetylspermine exhibits notable biological activity, particularly in cancer biology. Research indicates that it accumulates under acidic extracellular pH conditions, which are often found in tumor microenvironments. This accumulation is linked to the upregulation of spermidine/spermine acetyltransferase 1 (SAT1), an enzyme that facilitates its synthesis from spermidine . The presence of N1-acetylspermine has been associated with protumor effects, suggesting it may contribute to tumor growth and immune modulation .

Additionally, N1-acetylspermine has been implicated in various cellular functions, including:

- Regulation of apoptosis

- Modulation of ion channels

- Stabilization of nucleic acids

The synthesis of N1-acetylspermine typically involves the acetylation of spermine or its precursors. A common method includes the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acetylation reaction. The general synthetic route can be outlined as follows:

- Protection of Amino Groups: Protect amino groups on spermine using suitable protecting agents.

- Acetylation: Treat the protected spermine with acetic anhydride or acetyl chloride.

- Deprotection: Remove the protecting groups to yield N1-acetylspermine.

This process can be optimized for yield and purity through various chromatographic techniques .

N1-acetylspermine has several applications in biomedical research and potential therapeutic contexts:

- Cancer Research: Its role as a protumor metabolite makes it a target for studies on tumor metabolism and growth.

- Polyamine Metabolism Studies: It serves as a substrate for enzymatic assays involving polyamine oxidases.

- Drug Development: Understanding its biological activity could lead to novel cancer therapies targeting polyamine metabolism.

Studies on N1-acetylspermine have focused on its interactions with various enzymes and cellular pathways. For instance, inhibition of SAT1 has been shown to reduce levels of N1-acetylspermine, thereby impacting tumor growth dynamics in vitro and in vivo . Furthermore, interaction studies highlight its role in modulating immune responses within the tumor microenvironment.

N1-acetylspermine belongs to a broader class of polyamines that includes several related compounds. Below is a comparison with similar compounds:

| Compound Name | Structural Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Spermine | 202.25 g/mol | Naturally occurring polyamine involved in cell growth | |

| Spermidine | 145.25 g/mol | Precursor to spermine; involved in cell signaling | |

| N1-Acetylspermidine | 174.25 g/mol | Intermediate in polyamine metabolism | |

| Putrescine | 88.15 g/mol | Simplest polyamine; precursor to higher polyamines |

Uniqueness

N1-acetylspermine is unique due to its specific acetylation at the nitrogen atom, which influences its biological activity and interaction with metabolic pathways differently than other polyamines. Its accumulation under acidic conditions further distinguishes it as a significant metabolite in cancer biology.

Atomic Composition and Molecular Formula

N1-Acetylspermine is a polyamine derivative with the molecular formula C₁₂H₂₈N₄O and a molecular weight of 244.38 g/mol. Its structure consists of a spermine backbone (a tetraamine containing four nitrogen atoms) modified by an acetyl group at the primary amine position of the terminal aminopropyl moiety. The acetyl group introduces asymmetry, distinguishing it from other acetylated polyamine isomers.

Table 1: Atomic Composition and Key Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₈N₄O |

| Molecular weight | 244.38 g/mol |

| Charge at physiological pH | +3 (protonated amines) |

| Acetylation site | N1 position of spermine |

Three-Dimensional Conformational Dynamics

The molecule adopts an extended conformation in aqueous solutions due to electrostatic repulsion between protonated amine groups. Nuclear Magnetic Resonance (NMR) studies reveal distinct chemical environments for methylene protons adjacent to acetylated and non-acetylated amines. For example, the acetylated N1 proton resonates at δ 3.15 ppm in ¹H NMR spectra, while non-acetylated amine protons appear between δ 2.60–2.90 ppm.

Acetylation Site Specificity and Isomer Differentiation

Enzymatic acetylation by spermidine/spermine acetyltransferase 1 (SAT1) selectively targets the N1 position of spermine, as opposed to the N8 or N12 positions. This specificity arises from SAT1’s preference for substrates with a primary amine group separated by a three-carbon chain from a secondary nitrogen. Differentiation from isomers like N8-acetylspermine is achieved via mass spectrometry: N1-acetylspermine produces a characteristic fragment ion at m/z 100.076 corresponding to the acetamidopropyl group.

Polyamine Acetylation Mechanisms

Spermidine/Spermine N1-Acetyltransferase (SSAT) Catalysis

Spermidine/spermine N1-acetyltransferase represents the primary enzymatic mechanism responsible for N1-acetylspermine biosynthesis in mammalian cells [3]. This rate-limiting enzyme catalyzes the transfer of acetyl groups from acetyl-coenzyme A to the N1 position of spermine and spermidine, generating N1-acetylspermine and N1-acetylspermidine respectively [4]. The enzyme demonstrates remarkable specificity for the aminopropyl end of polyamines, exclusively acetylating the N1 position rather than other potential acetylation sites [17].

The catalytic mechanism follows a sequential bi-reactant pathway where both acetyl-coenzyme A and the polyamine substrate must bind to the enzyme before catalysis can proceed [34]. Kinetic analyses reveal that the enzyme exhibits a random sequential mechanism, allowing either substrate to bind first to the free enzyme [34]. The formation of a ternary complex precedes the nucleophilic attack on the carbonyl group of the thioester, generating a tetrahedral intermediate [34].

Table 1: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase

| Substrate | Km (μM) | kcat (min⁻¹) | V/K (M⁻¹min⁻¹) |

|---|---|---|---|

| Acetyl-CoA | 3.8 | 590 | 155 × 10⁶ |

| Spermine | 5.7 | 155 | 27 × 10⁶ |

| Spermidine | 22.0 | 584 | 26 × 10⁶ |

| 1,3-diaminopropane | 107.0 | 60 | 56 × 10⁴ |

The enzyme demonstrates pH-dependent activity with a bell-shaped profile, indicating the involvement of ionizable groups with apparent pKa values of 7.27 and 8.87 [34]. Structural analysis suggests that Tyr140 functions as a general acid while Glu92 acts as the general base during the catalytic process [34]. The reaction proceeds through acid-base assistance, where the general acid facilitates protonation of the coenzyme A sulfur and the general base deprotonates the positively charged N1-amine of the substrate [34].

Substrate Specificity of Acetyltransferases

The substrate specificity of spermidine/spermine N1-acetyltransferase demonstrates strict structural requirements for effective acetylation [23]. The enzyme exhibits high specificity for substrates containing the general structure H2N(CH2)3NHR, where a primary amino group is separated by a three-carbon aliphatic chain from another nitrogen atom [23]. This structural constraint explains the enzyme's ability to acetylate spermidine, spermine, sym-norspermidine, sym-norspermine, and N1-acetylspermine while remaining inactive toward putrescine, cadaverine, and sym-homospermidine [23].

The acetyltransferase demonstrates remarkable selectivity in its substrate recognition patterns [18]. Compounds with terminal aminobutyl groups, such as putrescine and N1-acetylspermidine, are not recognized as substrates, emphasizing the critical importance of the three-carbon spacer between amino groups [23]. However, the enzyme shows some flexibility in accommodating structural variations, as evidenced by its ability to acetylate N-(3-aminopropyl)-cadaverine and 3,3'-diamino-N-methyldipropylamine [23].

Recent investigations have revealed that certain acetyltransferase homologs exhibit distinct substrate preferences [18]. For instance, N-acetyltransferase activity 1 and N-acetyltransferase activity 2 from Arabidopsis preferentially acetylate 1,3-diaminopropane and thialysine rather than spermine and spermidine [18]. These findings highlight the evolutionary diversification of acetyltransferase substrate specificity and suggest that different organisms have developed specialized enzymes for distinct polyamine metabolic requirements [18].

Interconversion in Polyamine Homeostasis

Back-Conversion via Polyamine Oxidases

The back-conversion of N1-acetylspermine to spermidine represents a critical component of polyamine homeostasis regulation [19]. This process is mediated by acetylpolyamine oxidase, a flavin adenine dinucleotide-dependent enzyme that catalyzes the oxidation of N1-acetylspermine to generate spermidine, 3-acetamidopropanal, and hydrogen peroxide [7]. The enzyme demonstrates substrate specificity with the preference order: N1-acetylspermine = N1-acetylspermidine > N1,N12-diacetylspermine >> spermine [5].

Structural analysis of murine acetylpolyamine oxidase reveals the molecular basis for substrate recognition and catalysis [7]. The enzyme contains a substrate-binding domain and a flavin adenine dinucleotide-binding domain, with the active site located at the interface between these domains [7]. A key asparagine residue plays a crucial role in coordinating the N1-acetyl group of the substrate, while the active site architecture is ideally suited for binding charged polyamines [7].

Table 2: Polyamine Oxidase Activity in Different Cell Lines

| Cell Line | PAOX Activity | Cell Type |

|---|---|---|

| A549 | Low (with induction) | Lung adenocarcinoma |

| DU145 | Not detected | Prostate cancer |

| HeLa | Not detected | Cervical cancer |

| Huh7.5 | Not detected | Hepatoma |

| SH-SY5Y | Detectable | Neuroblastoma |

| GBM4114 | Detectable | Glioblastoma |

| GBM6067 | Detectable | Glioblastoma |

| GBM6138 | Highest activity | Glioblastoma |

The back-conversion pathway exhibits variable expression patterns across different cell types [20]. Recent investigations demonstrate that acetylpolyamine oxidase transcription levels remain extremely low in most tumor and non-tumor cell lines [20]. The enzyme activity is undetectable in the majority of cell lines except for neuroblastoma and low-passage glioblastoma cell lines [20]. This finding challenges the traditional view of acetylpolyamine oxidase as a major contributor to polyamine catabolism, suggesting that acetylated polyamine efflux may be more significant than enzymatic back-conversion [20].

Compartmentalization in Peroxisomal Metabolism

The compartmentalization of N1-acetylspermine metabolism represents a sophisticated regulatory mechanism that controls polyamine homeostasis [11]. Acetylpolyamine oxidase localizes specifically to peroxisomes, where it catalyzes the oxidation of N1-acetylspermine and N1-acetylspermidine [5] [30]. This peroxisomal localization contrasts with the cytoplasmic and mitochondrial distribution of spermidine/spermine N1-acetyltransferase, creating spatial separation between acetylation and oxidation processes [11].

Peroxisomal polyamine metabolism involves multiple enzymatic components working in coordination [12]. The organelle contains not only acetylpolyamine oxidase but also catalase, which decomposes the hydrogen peroxide generated during polyamine oxidation [12]. This co-localization ensures efficient detoxification of reactive oxygen species produced as byproducts of polyamine catabolism [12].

The compartmentalization strategy provides several regulatory advantages for cellular polyamine homeostasis [15]. First, it allows for precise control of polyamine flux by regulating the transport of acetylated polyamines into peroxisomes [15]. Second, it protects the cytoplasm from potentially damaging reactive oxygen species generated during polyamine oxidation [15]. Third, it enables the cell to modulate polyamine catabolism independently of other metabolic processes occurring in the cytoplasm [15].

Table 3: Polyamine Back-Conversion Pathway Components

| Enzyme | Substrate | Product | Localization |

|---|---|---|---|

| SSAT/SAT1 | Spermine/Spermidine | N¹-acetylspermine/N¹-acetylspermidine | Cytoplasm/Mitochondria |

| PAOX/APAO | N¹-acetylspermine/N¹-acetylspermidine | Spermidine/Putrescine + 3-acetamidopropanal + H₂O₂ | Peroxisomes |

| SMOX | Spermine | Spermidine + 3-aminopropanal + H₂O₂ | Cytoplasm/Nucleus |

Regulatory Mechanisms

Transcriptional Control of SSAT Expression

The transcriptional regulation of spermidine/spermine N1-acetyltransferase involves complex molecular mechanisms that respond to cellular polyamine levels [28]. The enzyme's promoter region contains a polyamine-responsive element, a 9-base pair sequence (5'-TATGACTAA-3') located at positions -1522 to -1492 relative to the transcriptional start site [28]. This element serves as the primary cis-regulatory sequence mediating polyamine-dependent transcriptional activation [28].

The polyamine-responsive element binds Nuclear factor erythroid 2-related factor 2, a transcription factor that constitutively associates with this regulatory sequence [28]. However, transcriptional activation requires the additional presence of polyamine-modulated factor-1, which forms a heterodimer with Nuclear factor erythroid 2-related factor 2 in response to elevated polyamine levels [3]. This protein complex then drives increased transcription of the spermidine/spermine N1-acetyltransferase gene [3].

Additional transcriptional control mechanisms involve SP1 binding sites that are essential for basal transcription of the enzyme [19]. The interplay between these various transcriptional elements allows for fine-tuned regulation of enzyme expression in response to cellular polyamine status [19]. Under oxidative stress conditions, hydrogen peroxide can also upregulate spermidine/spermine N1-acetyltransferase transcription through Nuclear factor erythroid 2-related factor 2 and Nuclear factor kappa B pathways [3].

Table 4: Regulatory Mechanisms of SSAT Expression

| Regulatory Level | Key Elements/Factors | Effect of Polyamines |

|---|---|---|

| Transcriptional | PRE, Nrf-2, PMF-1, SP1 | Induces transcription via Nrf-2/PMF-1 complex |

| Post-transcriptional | mRNA stability, Alternative splicing (SSAT-X), NMD pathway | Stabilizes mRNA, inhibits exon inclusion |

| Translational | Translational repression relief, uORF regulation, Nucleolin interaction | Enhances translation by relieving repression |

| Post-translational | Protein stabilization, Ubiquitination (K87), C-terminal MATEE sequence | Stabilizes protein by preventing ubiquitination |

The regulation of spermidine/spermine N1-acetyltransferase transcription also involves a sophisticated alternative splicing mechanism [27]. The enzyme's pre-messenger ribonucleic acid undergoes alternative splicing through the inclusion of an exon containing premature termination codons, designated as SSAT-X [27]. Polyamines and their analogs reduce the abundance of this variant transcript, while polyamine depletion enhances exon inclusion [27]. This regulatory mechanism, termed regulated unproductive splicing and translation, provides an additional layer of control over enzyme expression [27].

Post-Translational Modifications Impacting Enzyme Activity

Post-translational regulation of spermidine/spermine N1-acetyltransferase represents one of the most dramatic examples of protein stabilization in mammalian cells [16]. Under normal conditions, the enzyme undergoes extremely rapid turnover with a half-life of approximately 15 minutes [17]. This rapid degradation occurs through the 26S proteasome pathway following polyubiquitination of the enzyme protein [29].

The ubiquitination process targets multiple lysine residues within the spermidine/spermine N1-acetyltransferase protein, with lysine-87 serving as the preferred site for ubiquitin attachment [29]. However, mutation studies reveal that no single lysine residue is absolutely critical for degradation, indicating redundancy in the ubiquitination mechanism [29]. The rapid turnover requires a specific C-terminal sequence, -MATEE, which is essential for productive interaction with components of the ubiquitin pathway [32].

Polyamine binding induces profound conformational changes in the spermidine/spermine N1-acetyltransferase protein that prevent efficient polyubiquitination [29]. This stabilization effect is particularly pronounced with polyamine analogs, which can extend the enzyme's half-life to greater than 12 hours [16]. The binding of polyamines or their analogs interferes with the formation of high-molecular-mass ubiquitin conjugates, thereby protecting the protein from proteasomal degradation [29].

The post-translational stabilization mechanism provides enormous amplification of the regulatory response to polyamines [16]. While polyamines increase messenger ribonucleic acid levels by approximately 3-fold and protein synthesis modestly, the stabilization effect can increase protein levels by over 300-fold [13]. This dramatic amplification allows cells to rapidly adjust spermidine/spermine N1-acetyltransferase activity in response to changing polyamine concentrations, ensuring precise homeostatic control [16].

Physical Description

XLogP3

Other CAS

Wikipedia

Dates

The Glu²¹⁶/Ser²¹⁸ pocket is a major determinant of spermine oxidase substrate specificity

Manuela Cervelli, Emanuela Angelucci, Pasquale Stano, Loris Leboffe, Rodolfo Federico, Giovanni Antonini, Paolo Mariottini, Fabio PolticelliPMID: 24854736 DOI: 10.1042/BJ20140305

Abstract

SMO (spermine oxidase) and APAO (acetylpolyamine oxidase) are flavoenzymes that play a critical role in the catabolism of polyamines. Polyamines are basic regulators of cell growth and proliferation and their homoeostasis is crucial for cell life since dysregulation of polyamine metabolism has been linked with cancer. In vertebrates SMO specifically catalyses the oxidation of spermine, whereas APAO displays a wider specificity, being able to oxidize both N¹-acetylspermine and N¹-acetylspermidine, but not spermine. The molecular bases of the different substrate specificity of these two enzymes have remained so far elusive. However, previous molecular modelling, site-directed mutagenesis and biochemical characterization studies of the SMO enzyme-substrate complex have identified Glu²¹⁶-Ser²¹⁸ as a putative active site hot spot responsible for SMO substrate specificity. On the basis of these analyses, the SMO double mutants E216L/S218A and E216T/S218A have been produced and characterized by CD spectroscopy and steady-state and rapid kinetics experiments. The results obtained demonstrate that mutation E216L/S218A endows SMO with N¹-acetylspermine oxidase activity, uncovering one of the structural determinants that confer the exquisite and exclusive substrate specificity of SMO for spermine. These results provide the theoretical bases for the design of specific inhibitors either for SMO or APAO.Cloning, sequencing, and heterologous expression of the murine peroxisomal flavoprotein, N1-acetylated polyamine oxidase

Tianyun Wu, Victoria Yankovskaya, William S McIntirePMID: 12660232 DOI: 10.1074/jbc.M302149200

Abstract

The aminoacyl sequences of three regions of pure bovine N1-acetylated polyamine oxidase (PAO) were obtained and used to search GenBankTM. This led to the cloning and sequencing of a complete coding cDNA for murine PAO (mPAO) and the 5'-truncated coding region of the bovine pao (bpao) gene. A search of GenBankTM indicated that mpao maps to murine chromosome 7 as seven exons. The translated amino acid sequences of mpao and bpao have a -Pro-Arg-Leu peroxisomal targeting signal at the extreme C termini. A beta-alpha-beta FAD-binding motif is present in the N-terminal portion of mPAO. This and several other regions of mPAO and bPAO are highly similar to corresponding sections of other flavoprotein amine oxidases, although the overall identity of aligned sequences indicates that PAO represents a new subfamily of flavoproteins. A fragment of mpao was used as a probe to establish the relative transcription levels of this gene in various mature murine tissues and murine embryonic and breast tissues at different developmental stages. An Escherichia coli expression system has been developed for manufacturing mPAO at a reasonable level. The mPAO so produced was purified to homogeneity and characterized. It was demonstrated definitively that PAO oxidizes N1-acetylspermine to spermidine and 3-acetamidopropanal and that it also oxidizes N1-acetylspermidine to putrescine and 3-acetamidopropanal. Thus, this is the classical polyamine oxidase (EC 1.5.3.11) that is defined as the enzyme that oxidizes these N1-acetylated polyamines on the exo-side of their N4-amino groups. This enzyme is distinguishable from the plant polyamine oxidase that oxidizes spermine on the endo-side of the N4-nitrogen. It differs also from mammalian spermine oxidase that oxidizes spermine (but not N1-acetylspermine or N1-acetylspermidine) at the exo-carbon of its N4-amino group. This report provides details of the biochemical, spectral, oxidation-reduction, and steady-state kinetic properties of pure mPAO.Mechanistic and structural analyses of the roles of active site residues in yeast polyamine oxidase Fms1: characterization of the N195A and D94N enzymes

Mariya S Adachi, Alexander B Taylor, P John Hart, Paul F FitzpatrickPMID: 23034052 DOI: 10.1021/bi3011434

Abstract

Flavoprotein Fms1 from Saccharomyces cerevisiae catalyzes the oxidation of spermine in the biosynthetic pathway for pantothenic acid. The same reaction is catalyzed by the mammalian polyamine and spermine oxidases. The active site of Fms1 contains three amino acid residues positioned to interact with the polyamine substrate, His67, Asn195, and Asp94. These three residues form a hydrogen-bonding triad with Asn195 being the central residue. Previous studies of the effects of mutating His67 are consistent with that residue being important both for interacting with the substrate and for maintaining the hydrogen bonds in the triad [Adachi, M. S., Taylor, A. B., Hart, P. J., and Fitzpatrick, P. F. (2012) Biochemistry 51, 4888-4897]. The N195A and D94N enzymes have now been characterized to evaluate their roles in catalysis. Both mutations primarily affect the reductive half-reaction. With N(1)-acetylspermine as the substrate, the rate constant for flavin reduction decreases ~450-fold for both mutations; the effects with spermine as the substrate are smaller, 20-40-fold. The k(cat)/K(amine)- and k(cat)-pH profiles with N(1)-acetylspermine are only slightly changed from the profiles for the wild-type enzyme, consistent with the pK(a) values arising from the amine substrate or product and not from active site residues. The structure of the N195A enzyme was determined at a resolution of 2.0 Å. The structure shows a molecule of tetraethylene glycol in the active site and establishes that the mutation has no effect on the protein structure. Overall, the results are consistent with the role of Asn195 and Asp94 being to properly position the polyamine substrate for oxidation.N8-acetyl spermidine protects rat cerebellar granule cells from low K+-induced apoptosis

M D BerryPMID: 10348665 DOI: 10.1002/(SICI)1097-4547(19990201)55:3<341::AID-JNR9>3.0.CO;2-2

Abstract

The endogenous polyamines have been extensively studied with respect to their role in cellular death mechanisms, although the results are contradictory. In contrast, their primary metabolites, the N-acetyl polyamines, have not been much studied. It has been hypothesized that the N-acetyl metabolites may play a role in cellular death mechanisms, and some of the variability between different reports may be due to altered polyamine metabolic capacities. Using primary cultures of rat cerebellar granule cells, the effects of N-acetyl metabolites have been examined on basal, cytosine beta-D-arabinofuranoside (Ara-C)-induced and low K+-induced apoptosis. None of the compounds affected either basal or Ara-C-induced apoptosis at low doses. At higher doses, all compounds were toxic. Two compounds, N8-acetyl spermidine and N1-acetyl spermine, were found to protect cells from low K+-induced apoptosis, which has been shown to be p53-independent. In contrast, the parent polyamines were devoid of protective activity at subtoxic doses. This represents the first time that an antiapoptotic effect of N-acetyl polyamines has been demonstrated. These results raise the possibility that these compounds may act as endogenous neuroprotectants. The lack of effect on basal apoptosis provides evidence of at least two forms of p53-independent apoptosis that can be regulated independently.Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker

Masao Kawakita, Kyoko Hiramatsu, Mari Yanagiya, Yosuke Doi, Mieko KosakaPMID: 21318886 DOI: 10.1007/978-1-61779-034-8_23

Abstract

N¹,N¹²-diacetylspermine (DiAcSpm) is a minor component of human urine that constitutes less than 0.5% of total polyamine species in human urine. Structurally related polyamines and acetylpolyamines were separated and analyzed by HPLC and gas chromatography, and refinement of these procedures led to the identification of this minor component. Subsequent analyses of urines from cancer patients as well as healthy persons revealed that DiAcSpm is a promising candidate for a novel tumor marker. It is much more sensitive than established tumor markers in detecting colorectal and other cancers, and most importantly, is able to detect 60% of early colorectal cancers confined to mucous membranes. Serum CEA is able to detect only about 10% of colorectal cancers at this stage. Collection of urine is easy and does not give any pain to patients, which adds another merit to urinary DiAcSpm as a tumor marker. DiAcSpm-specific antibodies were then developed for simpler determination of DiAcSpm in urine, and the antibodies were used to construct an ELISA system. More recently, a reagent kit for DiAcSpm determination based on colloidal gold aggregation that can be used with automatic biochemical analyzers was also developed.Polyamine structural effects on the induction and stabilization of liquid crystalline DNA: potential applications to DNA packaging, gene therapy and polyamine therapeutics

M Saminathan, Thresia Thomas, Akira Shirahata, C K S Pillai, T J ThomasPMID: 12202757 DOI: 10.1093/nar/gkf503

Abstract

DNA undergoes condensation, conformational transitions, aggregation and resolubilization in the presence of polyamines, positively charged organic molecules present in all cells. Under carefully controlled environmental conditions, DNA can also transform to a liquid crystalline state in vitro. We undertook the present work to examine the ability of spermidine, N4-methylspermidine, spermine, N1-acetylspermine and a group of tetramine, pentamine and hexamine analogs of spermine to induce and stabilize liquid crystalline DNA. Liquid crystalline textures were identified under a polarizing microscope. In the absence of polyamines, calf thymus DNA assumed a diffused, planar cholesteric phase with entrapped bubbles when incubated on a glass slide at 37 degrees C. In the presence of spermidine and spermine, the characteristic fingerprint textures of the cholesteric phase, adopting a hexagonal order, were obtained. The helical pitch was 2.5 micro m. The final structures were dendrimeric and crystalline when DNA was treated with spermine homologs and bis(ethyl) derivatives. A cholesteric structure was observed when DNA was treated with a hexamine at 37 degrees C. This structure changed to a hexagonal dendrimer with fluidity on prolonged incubation. These data show a structural specificity effect of polyamines on liquid crystalline phase transitions of DNA and suggest a possible physiological function of natural polyamines.Cloning and characterization of multiple human polyamine oxidase splice variants that code for isoenzymes with different biochemical characteristics

Tracy Murray-Stewart, Yanlin Wang, Wendy Devereux, Robert A Casero JrPMID: 12398765 DOI: 10.1042/BJ20021587